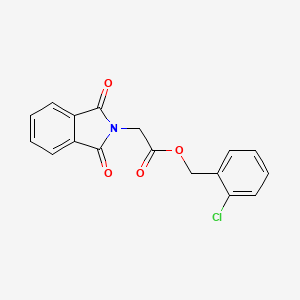![molecular formula C20H15FN2O2 B5684172 N-[3-(benzoylamino)phenyl]-2-fluorobenzamide](/img/structure/B5684172.png)
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide, also known as ABT-888 or veliparib, is a small molecule inhibitor that belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. It is a potent inhibitor of PARP1 and PARP2 enzymes, which are involved in DNA repair mechanisms. ABT-888 has gained significant attention in the field of cancer research due to its potential as a cancer therapeutic agent.
作用機序
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide works by inhibiting the PARP enzymes, which are involved in DNA repair mechanisms. Inhibition of PARP leads to the accumulation of DNA damage and ultimately results in cell death. N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has been shown to enhance the cytotoxic effects of DNA-damaging agents by preventing the repair of DNA damage.
Biochemical and Physiological Effects:
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the cytotoxic effects of DNA-damaging agents such as chemotherapy and radiation therapy. N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has been shown to have minimal effects on normal cells, making it a promising cancer therapeutic agent.
実験室実験の利点と制限
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, making it an ideal tool for studying the role of PARP in DNA repair mechanisms. N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has also been shown to have minimal effects on normal cells, making it a useful tool for studying the effects of DNA damage on cancer cells.
One limitation of N-[3-(benzoylamino)phenyl]-2-fluorobenzamide is that it has a short half-life, which can limit its effectiveness in vivo. N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has also been shown to have limited efficacy as a single-agent therapy, and its effectiveness is dependent on the presence of DNA-damaging agents.
将来の方向性
There are several future directions for the study of N-[3-(benzoylamino)phenyl]-2-fluorobenzamide. One area of research is the identification of biomarkers that can predict the response to N-[3-(benzoylamino)phenyl]-2-fluorobenzamide. Another area of research is the development of combination therapies that can enhance the efficacy of N-[3-(benzoylamino)phenyl]-2-fluorobenzamide. N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has also been investigated for its potential to sensitize cancer cells to immune checkpoint inhibitors, and further studies in this area are warranted. Finally, the development of more potent and selective PARP inhibitors is an area of active research.
合成法
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with 3-aminobenzamide in the presence of a base to form N-[3-(benzoylamino)phenyl]-2-fluorobenzamide. The final product is purified using column chromatography to obtain a pure compound.
科学的研究の応用
N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapeutic agent. It has been shown to enhance the cytotoxic effects of DNA-damaging agents such as chemotherapy and radiation therapy. N-[3-(benzoylamino)phenyl]-2-fluorobenzamide has been studied in various cancer types, including breast, ovarian, lung, and pancreatic cancer. It has also been investigated for its potential to sensitize cancer cells to immune checkpoint inhibitors.
特性
IUPAC Name |
N-(3-benzamidophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2/c21-18-12-5-4-11-17(18)20(25)23-16-10-6-9-15(13-16)22-19(24)14-7-2-1-3-8-14/h1-13H,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKFKTSSZCBNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649414 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-fluoro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-4-[2-oxo-2-(6-oxo-2,7-diazaspiro[4.5]dec-2-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5684092.png)


![5-acetyl-1'-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5684123.png)

![N-(4-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684142.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B5684154.png)

![methyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5684164.png)
![2-(4-chloro-2-methylphenoxy)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B5684165.png)
![9-(2-morpholinylacetyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5684179.png)
![4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5684192.png)

![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5684199.png)